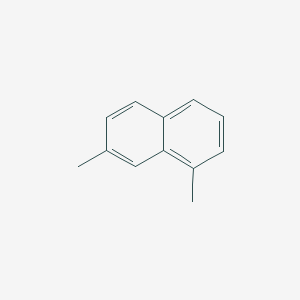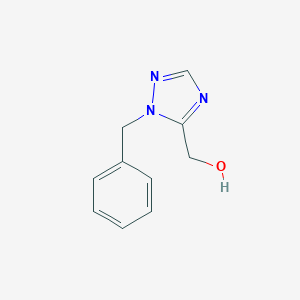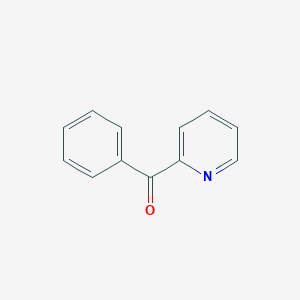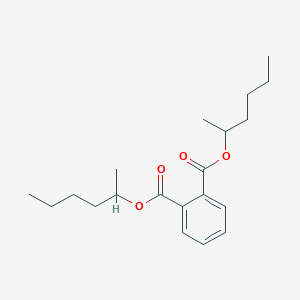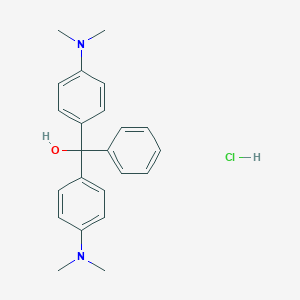![molecular formula C6H9NO2S B047168 Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) CAS No. 114087-13-7](/img/structure/B47168.png)
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a thieno ring and an oxazolone ring. This compound has gained attention in recent years due to its potential use in the development of new drugs and therapies. In
Wirkmechanismus
The mechanism of action of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins. It has also been suggested that Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) may inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in animal models of cancer. Additionally, Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is its potential as a therapeutic agent for various inflammatory diseases and cancer. Additionally, this compound has a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI). One potential direction is the further exploration of its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) as a cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to explore the mechanism of action of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylthiophene-3-carboxylic acid with ethyl chloroformate to form ethyl 2-(2-methylthiophen-3-yl)acetate. This compound is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI).
Wissenschaftliche Forschungsanwendungen
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has potential applications in scientific research, particularly in the development of new drugs and therapies. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. It has also been shown to have antitumor activity, suggesting that it may have potential as a cancer therapy.
Eigenschaften
CAS-Nummer |
114087-13-7 |
|---|---|
Produktname |
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) |
Molekularformel |
C6H9NO2S |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
6a-methyl-3,3a,4,6-tetrahydrothieno[3,4-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-6-3-10-2-4(6)7-5(8)9-6/h4H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
QSJDMGLEHSVBDH-UHFFFAOYSA-N |
SMILES |
CC12CSCC1NC(=O)O2 |
Kanonische SMILES |
CC12CSCC1NC(=O)O2 |
Synonyme |
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



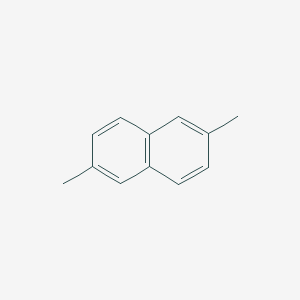
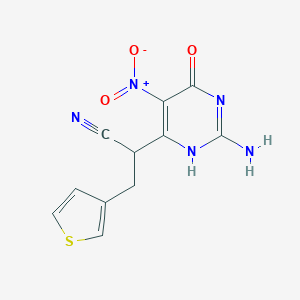
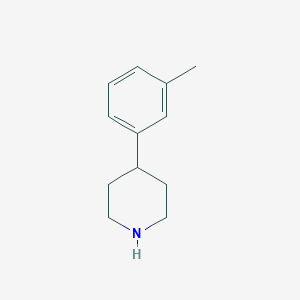
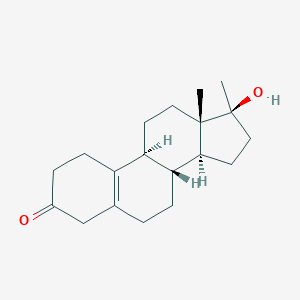
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
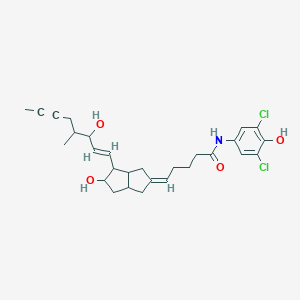
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
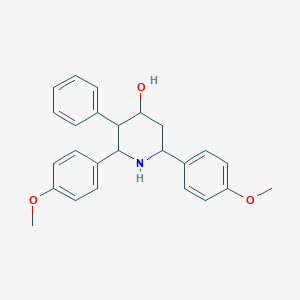
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)
